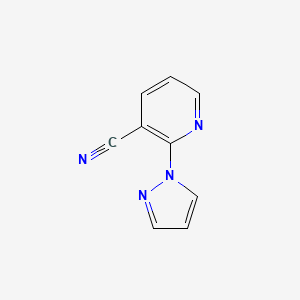

2-(1H-pyrazol-1-yl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYIYGOHWGLULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651329 | |

| Record name | 2-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152822-31-5 | |

| Record name | 2-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyrazol-1-yl)-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(1H-pyrazol-1-yl)nicotinonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule incorporates both a pyridine and a pyrazole scaffold, structural motifs prevalent in a wide range of pharmacologically active agents.[1][2][3] This document details a robust synthetic protocol via nucleophilic aromatic substitution, explains the rationale behind key experimental parameters, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and scientifically grounded resource for the preparation and analysis of this valuable chemical entity.

Introduction and Significance

The fusion of distinct heterocyclic rings into a single molecular framework is a cornerstone strategy in modern drug discovery. The pyrazole nucleus is a well-established pharmacophore, present in numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Similarly, the nicotinonitrile moiety serves as a versatile building block and is found in compounds targeting a variety of biological pathways, including kinase inhibition.[1][5]

This compound, with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , represents a strategic combination of these two important scaffolds.[6] Its structure offers multiple points for further chemical modification, making it an attractive starting material for the development of compound libraries aimed at screening for novel therapeutic agents. This guide provides an expert-led, in-depth protocol for its synthesis and a systematic approach to its characterization.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient and common route for the synthesis of this compound is the direct N-arylation of pyrazole with 2-chloronicotinonitrile. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reaction Principle and Mechanism

The SNAr reaction is facilitated by the electronic properties of the 2-chloronicotinonitrile substrate. The electron-withdrawing nature of the nitrile group (-CN) and the ring nitrogen atom polarizes the pyridine ring, making the carbon atom at the C2 position (bearing the chlorine atom) highly electrophilic and susceptible to nucleophilic attack.

The mechanism involves two key steps:

-

Deprotonation of Pyrazole: A base is used to deprotonate the pyrazole ring at the N1 position, which has a pKa of approximately 14. This generates the pyrazolate anion, a potent nucleophile.

-

Nucleophilic Attack and Elimination: The pyrazolate anion attacks the electron-deficient C2 carbon of 2-chloronicotinonitrile, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group, yielding the final product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents:

-

2-Chloronicotinonitrile (1.0 eq)

-

Pyrazole (1.1 eq)[7]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.1 eq) and anhydrous DMF. Stir the mixture until the pyrazole is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become cloudy. Stir vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium pyrazolate salt.

-

Substrate Addition: Add 2-chloronicotinonitrile (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 90-100 °C using a heating mantle.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material (2-chloronicotinonitrile) and the formation of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield this compound as a pure solid.

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate pyrazole to form the required nucleophile. It is also inexpensive, easy to handle, and its inorganic byproducts are easily removed during the aqueous work-up. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent. Its high dielectric constant helps to dissolve the reagents and stabilize the charged Meisenheimer intermediate, accelerating the reaction rate. Aprotic solvents do not engage in hydrogen bonding, which leaves the pyrazolate nucleophile highly reactive.

-

Excess Pyrazole: A slight excess of pyrazole (1.1 eq) is used to ensure the complete consumption of the limiting reagent, 2-chloronicotinonitrile.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for unambiguous structure elucidation.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Expected Observations |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₆N₄ |

| Molecular Weight | 170.17 g/mol [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (dd, 1H, Py-H6), 8.25 (dd, 1H, Py-H4), 8.00 (d, 1H, Pz-H5), 7.75 (d, 1H, Pz-H3), 7.40 (dd, 1H, Py-H5), 6.55 (t, 1H, Pz-H4). (Chemical shifts are approximate and may vary) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.5, 149.0, 142.0, 140.0, 128.0, 122.0, 116.0 (C≡N), 112.0, 110.0. (Chemical shifts are approximate) |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch, strong), ~1580-1600 (C=N, C=C ring stretches), ~3050-3150 (Aromatic C-H stretch).[8][9] |

| Mass Spec. (EI) | m/z 170 [M]⁺, with fragmentation patterns corresponding to the loss of HCN, N₂, etc.[10] |

Interpretation of Spectroscopic Data

-

NMR Spectroscopy: Proton (¹H) NMR is the most powerful tool for confirming the structure. The distinct signals for the three protons on the pyridine ring and the three protons on the pyrazole ring, with their specific chemical shifts and coupling patterns, provide a unique fingerprint for the molecule. Carbon (¹³C) NMR confirms the presence of nine distinct carbon environments, including the characteristic downfield signal for the nitrile carbon.

-

IR Spectroscopy: The most telling feature in the IR spectrum is the sharp, strong absorption band around 2230 cm⁻¹, which is highly characteristic of a nitrile (C≡N) functional group.[8][9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (170), confirming its elemental composition.[6]

Characterization Workflow Diagram

Caption: Systematic workflow for the characterization of the final product.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety practices when handling all chemicals involved in this synthesis.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[7][11]

-

Starting Material Hazards:

-

2-Chloronicotinonitrile: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation.

-

Pyrazole: Harmful if swallowed and toxic in contact with skin. It causes skin irritation and is a risk for serious eye damage.[7]

-

-

Product Handling: The toxicological properties of this compound have not been extensively studied. It should be handled as a potentially hazardous substance. Avoid contact with skin and eyes, and prevent inhalation or ingestion.[11]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide has outlined a reliable and well-rationalized method for the synthesis of this compound, a compound with considerable potential in drug discovery. The SNAr reaction described is efficient and scalable, and the analytical methods provide a clear path to structural confirmation and purity assessment. As a versatile chemical scaffold, this molecule serves as an excellent starting point for the exploration of new chemical space, particularly in the search for novel kinase inhibitors and other targeted therapeutics.[5]

References

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 5. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. One moment, please... [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide

Introduction: The Significance of 2-(1H-pyrazol-1-yl)nicotinonitrile

The molecule this compound, with the chemical formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The fusion of a pyrazole and a pyridine ring, both of which are prevalent scaffolds in pharmacologically active molecules, suggests potential applications in drug discovery.[2][3] Accurate structural characterization through spectroscopic methods is the cornerstone of synthesizing and developing such novel chemical entities. This guide provides the foundational spectroscopic information necessary for any research involving this compound.

Synthesis and Experimental Workflow

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 2-chloronicotinonitrile and pyrazole.[3] This reaction is a common and effective method for the formation of N-arylpyrazoles.

Proposed Synthetic Protocol

A mixture of 2-chloronicotinonitrile and pyrazole, in the presence of a suitable base such as potassium carbonate, is heated in a polar aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, including extraction and purification by column chromatography.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous pyrazolyl-pyridine and nicotinonitrile derivatives found in the literature.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' (Pyridine) | ~8.60 | dd | ~4.8, 1.8 |

| H-5' (Pyridine) | ~7.85 | dd | ~7.6, 4.8 |

| H-6' (Pyridine) | ~8.05 | dd | ~7.6, 1.8 |

| H-3 (Pyrazole) | ~7.90 | d | ~1.5 |

| H-4 (Pyrazole) | ~6.55 | t | ~2.2 |

| H-5 (Pyrazole) | ~8.50 | d | ~2.5 |

Note: Chemical shifts are referenced to a standard solvent signal.

Interpretation:

-

Pyridine Ring Protons: The protons on the nicotinonitrile ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrile group and the pyrazole substituent will influence their precise chemical shifts. H-4' is expected to be the most downfield due to its proximity to the nitrogen atom and the nitrile group. The coupling constants will reflect the ortho and meta relationships between the protons.

-

Pyrazole Ring Protons: The protons of the pyrazole ring will also resonate in the aromatic region. H-5 is anticipated to be the most downfield of the pyrazole protons due to its proximity to the pyridine ring. The characteristic coupling patterns (doublet, triplet, doublet) of the pyrazole ring protons are expected.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | ~150 |

| C-3' (Pyridine) | ~115 |

| C-4' (Pyridine) | ~153 |

| C-5' (Pyridine) | ~125 |

| C-6' (Pyridine) | ~140 |

| C-CN (Nitrile) | ~117 |

| C-3 (Pyrazole) | ~142 |

| C-4 (Pyrazole) | ~108 |

| C-5 (Pyrazole) | ~130 |

Note: Chemical shifts are referenced to a standard solvent signal.

Interpretation:

-

Pyridine and Pyrazole Carbons: The carbon atoms of both heterocyclic rings will appear in the downfield region of the spectrum, consistent with their aromatic character. The carbon attached to the pyrazole ring (C-2') and the carbon bearing the nitrile group (C-3') will have distinct chemical shifts.[4]

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm.

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 - 2220 | Strong, Sharp |

| C=N, C=C (Aromatic) | ~1600 - 1450 | Medium to Strong |

| C-H (Aromatic) | ~3100 - 3000 | Medium |

Interpretation:

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption band corresponding to the C≡N stretching vibration, typically found around 2230 cm⁻¹.[5]

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 170 | Molecular Ion |

| [M - HCN]⁺ | 143 | Loss of hydrogen cyanide from the nicotinonitrile ring |

| [C₅H₄N₂]⁺ | 92 | Fragment corresponding to the pyrazolyl-pyridine core after loss of the nitrile group |

| [C₃H₃N₂]⁺ | 67 | Pyrazole ring fragment |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of small, stable molecules such as HCN from the nicotinonitrile moiety.[6] Cleavage of the bond between the two rings could also occur, leading to fragments corresponding to the pyrazole and pyridine components.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predictive data derived from analogous compounds, provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data are consistent with the proposed molecular structure. This technical guide serves as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their scientific endeavors. It is recommended that experimental data, once obtained, be compared against the predictions outlined herein to confirm the structural assignment.

References

- 1. scbt.com [scbt.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

<

Introduction: The Enduring Potential of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyrazole derivatives. The focus is on robust, reproducible, and translatable in vitro assays that form the cornerstone of early-stage drug discovery.

The rationale for prioritizing pyrazole derivatives stems from their proven success. Commercially available drugs like Celecoxib (a potent COX-2 inhibitor) and Rimonabant underscore the therapeutic viability of this chemical moiety.[7] The synthetic tractability of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[5][6]

A Tiered Approach to Screening: From Broad Activity to Mechanistic Insights

A logical and resource-efficient screening cascade is paramount. This guide advocates for a tiered approach, beginning with broad phenotypic screens to identify promising candidates, followed by more specific target-based assays to elucidate the mechanism of action.

Caption: A tiered screening cascade for novel pyrazole derivatives.

Part 1: Foundational Screening – Unveiling Broad Biological Activity

The initial phase of screening aims to cast a wide net to identify any significant biological effects of the newly synthesized pyrazole derivatives.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[8] Pyrazole derivatives have shown promise in this area.[3][4]

This is a widely used, cost-effective preliminary test to assess the antimicrobial potential of novel compounds.[9][10][11]

Principle: The assay relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of an antimicrobial agent creates a zone of inhibition where microbial growth is visibly suppressed.[8][9]

Detailed Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

-

Inoculum Preparation: Prepare a standardized microbial suspension (typically a 0.5 McFarland standard) of the test organism in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a uniform lawn.[12]

-

Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]

-

Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into the wells.[8] Include a positive control (a known antibiotic) and a negative control (the solvent alone).[12]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-48 hours.[9][12]

-

Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation:

| Compound ID | Gram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm) | Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm) | Fungi (e.g., C. albicans) Zone of Inhibition (mm) |

| PZD-001 | 18 | 12 | 15 |

| PZD-002 | 10 | 0 | 8 |

| Ciprofloxacin (Positive Control) | 25 | 22 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | 20 |

| DMSO (Negative Control) | 0 | 0 | 0 |

For compounds showing promising activity in the diffusion assay, the broth microdilution method is employed to quantify their potency by determining the Minimum Inhibitory Concentration (MIC).[13][14]

Principle: This method involves challenging the target microorganism with a serial dilution of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Anticancer Activity Screening

The pyrazole scaffold is a key component of several kinase inhibitors used in cancer therapy, making anticancer screening a priority.[1][2][15][16]

These are colorimetric assays that provide a quantitative measure of cell viability and proliferation, serving as an initial screen for cytotoxic effects against cancer cell lines.[17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), into a colored formazan product.[17][20][21] The intensity of the color is directly proportional to the number of viable cells.[18]

Detailed Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[15][22]

-

Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[17][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Caption: Workflow of the MTT cell viability assay.

Data Presentation:

| Compound ID | Cell Line | IC50 (µM) after 48h |

| PZD-003 | MCF-7 | 15.2 |

| PZD-004 | A549 | 28.9 |

| Doxorubicin (Positive Control) | MCF-7 | 1.1 |

| Doxorubicin (Positive Control) | A549 | 2.5 |

Part 2: Delving Deeper – Mechanistic and Target-Based Assays

Compounds that demonstrate significant activity in the primary screens are advanced to more specific assays to understand their mechanism of action.

Anti-inflammatory Activity Screening

Given the success of Celecoxib, evaluating the anti-inflammatory potential of new pyrazole derivatives is a logical step.[23]

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[24][25][26]

Principle: The assay measures the peroxidase activity of COX enzymes. This is done by monitoring the appearance of an oxidized chromophore, which is produced when the enzyme converts arachidonic acid to prostaglandin H2.[27][28] The inhibition of this colorimetric reaction indicates the inhibitory potential of the test compound.

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the pyrazole derivative (test inhibitor) or a known COX inhibitor (e.g., Diclofenac) to the wells.[7]

-

Incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a colorimetric substrate and arachidonic acid.

-

Absorbance Reading: Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.[28]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| PZD-005 | 50.1 | 1.2 | 41.75 |

| PZD-006 | 12.5 | 10.8 | 1.16 |

| Celecoxib (Positive Control) | >100 | 0.05 | >2000 |

Kinase Inhibition Assays

Many pyrazole-based anticancer drugs function as kinase inhibitors.[1][2][15][29] Screening against a panel of relevant kinases can reveal specific molecular targets.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process is quantified, often using fluorescence, luminescence, or radioactivity-based detection methods.

Example Targets:

Part 3: Early Safety and Druggability Assessment

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[32][33][34]

In Silico Modeling

Computational tools can predict the physicochemical properties and potential liabilities of novel pyrazole derivatives.

-

Molecular Docking: This technique predicts the preferred binding orientation of a compound to its molecular target, helping to rationalize observed biological activity and guide further structural modifications.[3][30][35][36][37]

-

ADME/Tox Prediction: Various software platforms can estimate properties such as solubility, permeability, metabolic stability, and potential for toxicity (e.g., hERG inhibition, mutagenicity).[38][39]

In Vitro ADME/Tox Assays

Experimental validation of in silico predictions is essential. A range of in vitro assays are available to assess key ADME/Tox parameters.[40]

-

Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.

-

hERG Inhibition Assays: To evaluate the risk of cardiotoxicity.

-

Plasma Protein Binding Assays: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

Caption: Integrated in silico and in vitro ADME/Tox workflow.

Conclusion: A Pathway to Promising Leads

This guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of novel pyrazole derivatives. By employing a tiered strategy that progresses from broad phenotypic assays to specific mechanistic studies and early ADME/Tox profiling, researchers can efficiently identify and prioritize promising lead compounds for further development. The integration of detailed, validated protocols and data-driven decision-making is essential for navigating the complex path of drug discovery and unlocking the full therapeutic potential of the versatile pyrazole scaffold.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. botanyjournals.com [botanyjournals.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 20. biotium.com [biotium.com]

- 21. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 22. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. benchchem.com [benchchem.com]

- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 26. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academicjournals.org [academicjournals.org]

- 29. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 30. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Drug Discovery: ADME/Toxicity [promega.sg]

- 34. ovid.com [ovid.com]

- 35. ijpsr.com [ijpsr.com]

- 36. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 39. researchgate.net [researchgate.net]

- 40. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - FR [thermofisher.com]

Exploring the structure-activity relationship (SAR) of pyrazole-based compounds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have led to its incorporation into a wide array of approved therapeutic agents, solidifying its status as a "privileged scaffold."[3] Pyrazole-containing drugs have demonstrated efficacy across a broad spectrum of diseases, including inflammatory disorders, cancer, microbial infections, and cardiovascular conditions.[4][5] Notable examples of FDA-approved drugs featuring this core structure include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting the significant therapeutic impact of this heterocyclic system.[6]

The unique electronic and structural features of the pyrazole ring, including its capacity for hydrogen bonding and dipole interactions, allow for multifaceted engagement with biological targets.[4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole-based compounds, offering insights into the rational design of novel therapeutics. We will delve into the influence of the pyrazole core and its substituents on biological activity, provide detailed experimental protocols for synthesis and evaluation, and visualize key molecular mechanisms and signaling pathways.

Part 2: Unraveling the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds

Section 2.1: The Pyrazole Core and its Influence on Activity

The pyrazole ring itself is a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.[7] Its aromaticity and the presence of two nitrogen atoms create a unique electronic distribution that facilitates interactions with various enzymes and receptors. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, enabling diverse binding modes within a target's active site.[4] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug design.[3]

Section 2.2: The Impact of Substituents at Key Positions

The pharmacological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Strategic modifications at the N-1, C-3, C-4, and C-5 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

-

N-1 Position: Substitution at the N-1 position is crucial for modulating the activity of many pyrazole-based compounds. For instance, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be a key requirement for potent and selective CB1 receptor antagonistic activity.[8]

-

C-3 Position: The C-3 position is another critical site for modification. In the aforementioned cannabinoid receptor antagonists, a carboxamido group at the C-3 position was essential for high affinity.[8] For a series of pyrazole-based meprin inhibitors, the introduction of a hydroxamic acid moiety at this position was found to be crucial for potent inhibition.[9]

-

C-4 Position: While sometimes left unsubstituted, modifications at the C-4 position can also significantly impact biological activity. For example, in a series of anti-inflammatory pyrazole derivatives, the presence of a 4-sulfamoylphenyl group at the C-4 position was a key determinant for selective COX-2 inhibition.[10]

-

C-5 Position: The C-5 position often accommodates bulky hydrophobic groups that can enhance binding to the target protein. In the development of Celecoxib, a p-tolyl group at the C-5 position was found to be optimal for fitting into the hydrophobic pocket of the COX-2 enzyme.[11][12] Similarly, for cannabinoid receptor antagonists, a para-substituted phenyl ring at the C-5 position was a structural requirement for potent activity.[8]

Section 2.3: Case Studies of Prominent Pyrazole-Based Drugs

Celecoxib: A Case Study in Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] This selectivity is attributed to the presence of a sulfonamide (-SO2NH2) moiety, which interacts with a secondary pocket unique to the COX-2 enzyme.[12] The p-tolyl group at the C-5 position and the trifluoromethyl group at the C-3 position of the pyrazole ring also play crucial roles in its binding and selectivity.[11] The sulfonamidophenyl subgroup of celecoxib is considered important for its potent membrane permeabilizing activity.[1]

Sildenafil: A Case Study in PDE5 Inhibition

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[13] The pyrazolopyrimidinone core of sildenafil mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5. The ethoxyphenyl group at the C-5 position and the methylpiperazine moiety at the N-1 position are critical for its high affinity and selectivity.[2]

Part 3: Experimental Protocols for the Synthesis and Evaluation of Pyrazole-Based Compounds

Section 3.1: Synthesis of Pyrazole Derivatives

Detailed Step-by-Step Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[6][14][15]

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Phenylhydrazine (1 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether

-

Ice bath

-

Reflux apparatus

-

Stirring hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.[14]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.[6]

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 1-2 hours.[14]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath. Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[14]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[14]

Workflow for Knorr Pyrazole Synthesis

Caption: Workflow for the Knorr synthesis of pyrazole derivatives.

Section 3.2: Biological Evaluation Protocols

Detailed Step-by-Step Protocol for an In Vitro COX-2 Inhibition Assay

This fluorometric assay is a reliable method for screening COX-2 inhibitors.[16]

Materials:

-

COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, Human Recombinant COX-2, and a known inhibitor like Celecoxib)

-

96-well microplate

-

Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)

-

Test pyrazole compounds

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit's instructions. Reconstitute the COX-2 enzyme, arachidonic acid, and prepare the reaction mix.[16]

-

Inhibitor Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[16]

-

Assay Plate Setup: Add the reaction mix to each well of a 96-well plate. Then, add the test compounds at various concentrations to the sample wells. Include wells for a positive control (known inhibitor) and a negative control (solvent only).[16]

-

Initiate Reaction: Start the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[16]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at 25°C for 5-10 minutes using a microplate reader.[16]

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[10][17]

Detailed Step-by-Step Protocol for an MTT Assay to Determine Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test pyrazole compounds

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[20]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC50 value.[5][21]

Workflow for Biological Assays

Caption: Workflow for in vitro COX-2 inhibition and MTT assays.

Part 4: Molecular Mechanisms and Signaling Pathways

Section 4.1: Anti-inflammatory Action

Pyrazole-based anti-inflammatory agents, such as Celecoxib, primarily exert their effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

Signaling Pathway of COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.

Section 4.2: Anticancer Mechanisms

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

Signaling Pathway of Kinase Inhibition in Cancer

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. medium.com [medium.com]

- 9. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. atcc.org [atcc.org]

- 21. researchgate.net [researchgate.net]

The Emergence of 2-(1H-pyrazol-1-yl)nicotinonitrile as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Abstract

In the landscape of modern drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Within this highly competitive field, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is of paramount importance. This technical guide delves into the discovery and development of the 2-(1H-pyrazol-1-yl)nicotinonitrile core as a versatile and potent scaffold for the generation of novel kinase inhibitors. We will explore the synthetic rationale, dissect the intricate structure-activity relationships (SAR), and provide detailed methodologies for the biological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical class in their own research endeavors.

Introduction: The Pyrazole Moiety in Kinase Inhibition

The pyrazole ring system is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3][4] Its unique electronic properties and capacity for substitution at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] The fusion of a pyrazole with a nicotinonitrile moiety creates a bicyclic system with a distinct conformational rigidity and a specific arrangement of hydrogen bond donors and acceptors, making it an attractive starting point for fragment-based and structure-based drug design.[5][6]

The this compound scaffold, in particular, has emerged as a fruitful foundation for the development of inhibitors targeting a range of kinases, including but not limited to, Transforming Growth Factor-beta type I receptor (ALK5) and Leucine-Rich Repeat Kinase 2 (LRRK2).[7][8][9] This guide will use the development of ALK5 inhibitors as a primary case study to illustrate the principles of discovery and optimization of this chemical series.

The Rationale for Targeting Kinases with Pyrazole-Based Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[10][11] The ATP-binding site of kinases, while conserved in its overall fold, possesses subtle differences that can be exploited for the development of selective inhibitors.[12] The this compound scaffold is adept at interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the nicotinonitrile group can be functionalized to explore other regions of the binding site, thereby enhancing both potency and selectivity.[9][12]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems [ouci.dntb.gov.ua]

- 6. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Cytotoxicity Screening of 2-(1H-pyrazol-1-yl)nicotinonitrile on Cancer Cell Lines

Abstract

This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of the novel compound, 2-(1H-pyrazol-1-yl)nicotinonitrile. The guide is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential anticancer agents. We will delve into the scientific rationale behind the experimental design, provide detailed, field-proven protocols for cytotoxicity assessment, and offer insights into the interpretation of preliminary data. The methodologies described herein are structured to ensure scientific integrity and generate robust, reproducible results, forming a solid foundation for further preclinical development.

Introduction: The Rationale for Screening this compound

The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have proven to be a rich source of therapeutic candidates. The structure of this compound is intriguing as it combines two key pharmacophores: a pyrazole ring and a nicotinonitrile moiety.

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] Numerous studies have demonstrated their ability to induce apoptosis, inhibit cell cycle progression, and target various kinases involved in cancer cell proliferation.[1][2][4] The versatility of the pyrazole ring allows for various substitutions, which can significantly modulate its biological activity and selectivity.[1]

Similarly, nicotinonitrile derivatives have shown promise as anticancer agents.[5][6][7][8][9] The cyano group, an electron-withdrawing feature, can participate in crucial interactions with biological targets, and the pyridine ring is a common scaffold in many approved drugs.

The combination of these two moieties in this compound presents a unique chemical entity with the potential for synergistic or novel anticancer activity. Therefore, a systematic and robust initial cytotoxicity screening is the critical first step in evaluating its potential as a therapeutic agent. This guide will outline a practical and scientifically sound approach to this initial evaluation.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening

A successful initial screen requires careful planning and consideration of various experimental parameters. Our approach is designed to be both comprehensive and efficient, providing a clear " go/no-go " decision for further investigation.

Selection of Cancer Cell Lines

The choice of cancer cell lines is paramount and should reflect a diversity of cancer types to identify potential tissue-specific activity. For a broad initial screen, we recommend a panel of cell lines representing common and challenging malignancies.

Table 1: Recommended Panel of Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+) |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) |

| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) |

| HepG2 | Hepatocellular Carcinoma | Well-differentiated |

| HCT116 | Colorectal Carcinoma | Wild-type p53 |

| HT-29 | Colorectal Adenocarcinoma | Mutant p53 |

This panel allows for the assessment of the compound's activity against hormone-dependent and independent breast cancers, a prevalent lung cancer type, liver cancer, and colorectal cancers with different p53 statuses, which can influence drug sensitivity.

The Foundational Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

For the initial high-throughput screening, the MTT assay is a robust, reliable, and cost-effective colorimetric method to assess cell viability.[10][11] The assay measures the metabolic activity of cells, which in most cases, correlates with cell number.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10][12]

Diagram 1: The Principle of the MTT Assay

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following sections provide step-by-step methodologies for the initial cytotoxicity screening.

Reagent and Solution Preparation

-

Cell Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C. Note: The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS).[13] Filter sterilize the solution and store it protected from light at 4°C for up to four weeks or at -20°C for longer-term storage.[13][14]

-

Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use isopropanol with 0.04 N HCl.[12][14]

Cell Seeding and Treatment

-

Cell Culture: Maintain the selected cancer cell lines in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase before seeding.

-

Seeding: Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[14] The optimal seeding density should be determined for each cell line to ensure they are still in the logarithmic growth phase at the end of the incubation period.

-

Adherence: Incubate the plate for 24 hours to allow the cells to adhere and resume normal growth.

-

Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Dosing: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C with 5% CO2. The incubation time should be consistent across experiments.

MTT Assay Protocol

-

Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

-

Incubation with MTT: Incubate the plate for 3 to 4 hours at 37°C.[13][14] During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization of Formazan:

-

For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[13]

-

For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

-

-

Incubation and Reading: Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Diagram 2: Experimental Workflow for Cytotoxicity Screening

Caption: Step-by-step workflow from cell preparation to data analysis.

Data Analysis and Interpretation

Calculation of Percentage Viability

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The "Blank" consists of the culture medium with MTT and the solubilization solution but no cells.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%. This is a key parameter for comparing the potency of the compound across different cell lines. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Preliminary Interpretation of Results

The initial screening data will provide valuable insights into the cytotoxic potential of this compound.

Table 2: Hypothetical IC50 Values for Initial Interpretation

| Cell Line | Hypothetical IC50 (µM) | Preliminary Interpretation |

| MCF-7 | 5.2 | Potent activity in ER+ breast cancer |

| MDA-MB-231 | 45.8 | Moderate activity in TNBC |

| A549 | 12.5 | Moderate activity in lung cancer |

| HepG2 | 8.7 | Potent activity in liver cancer |

| HCT116 | > 100 | Low activity in p53 wild-type colorectal cancer |

| HT-29 | 78.3 | Low to moderate activity in p53 mutant colorectal cancer |

Based on these hypothetical results, the compound shows promising activity against MCF-7 and HepG2 cells, suggesting a potential selective effect. The lower potency against MDA-MB-231 and the colorectal cancer cell lines might indicate specific mechanisms of action that are more prevalent in the sensitive cell lines.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, several quality control measures should be implemented:

-

Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) in each experiment to validate the assay's ability to detect cytotoxicity.

-

Vehicle Control: As mentioned, a DMSO control is essential to ensure that the solvent is not contributing to the observed cytotoxicity.

-

Replicate Wells: Each concentration of the test compound and controls should be tested in triplicate or quadruplicate to ensure statistical significance.

-

Cell Viability Check: Before treatment, ensure that the cells have a viability of >95% as determined by Trypan Blue exclusion.

-

Assay Linearity: Confirm that the cell seeding density falls within the linear range of the MTT assay for each cell line.

Future Directions: Beyond the Initial Screen

A positive outcome from the initial cytotoxicity screen is the gateway to a more in-depth investigation of the compound's anticancer properties.

Diagram 3: Logical Progression of Preclinical Evaluation

Caption: The path from initial screening to in vivo studies.

Subsequent steps should include:

-

Confirmation with Orthogonal Assays: Validate the MTT results with other cytotoxicity assays that measure different cellular parameters, such as the Lactate Dehydrogenase (LDH) assay (measures membrane integrity) or the XTT assay (another tetrazolium salt-based assay).[16][17][18]

-

Mechanism of Action Studies: Investigate how the compound induces cell death. This can include assays for apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis by flow cytometry.

-

Target Identification: If the compound shows significant and selective activity, efforts can be made to identify its molecular target(s).

Conclusion

The initial cytotoxicity screening of this compound is a critical and informative first step in its evaluation as a potential anticancer agent. By employing a diverse panel of cancer cell lines, utilizing a robust and validated assay such as the MTT assay, and adhering to stringent quality control measures, researchers can generate reliable and reproducible data. This guide provides a comprehensive framework to achieve this, ensuring that promising compounds are identified and advanced for further preclinical development, ultimately contributing to the discovery of new and effective cancer therapies.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. real-research.com [real-research.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Assessment of 2-(1H-pyrazol-1-yl)nicotinonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of 2-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. We will delve into the scientific rationale behind experimental design, present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, and outline a robust stability testing program based on the International Council for Harmonisation (ICH) guidelines. This document is structured to serve as a practical guide for researchers, explaining not just how to conduct these essential studies, but why specific methodologies are chosen to build a self-validating and reliable data package.

Introduction to this compound: A Structural Perspective

A molecule's structure is the blueprint for its physical behavior. A preliminary analysis of this compound provides critical insights into its potential challenges and informs the entire characterization strategy.

Chemical Structure and Physicochemical Profile

-

Molecular Formula: C₉H₆N₄[1]

-

Molecular Weight: 170.17 g/mol [1]

-

Structure: The molecule is composed of a nicotinonitrile (pyridine-3-carbonitrile) scaffold substituted at the 2-position by a 1H-pyrazol-1-yl group.

| Property | Value / Description | Source |

| CAS Number | 1152822-31-5 | [1][2] |

| Molecular Formula | C₉H₆N₄ | [1] |

| Molecular Weight | 170.17 | [1] |

| Key Features | Pyrazole Ring, Pyridine Ring, Nitrile Group | N/A |

Predicted Physicochemical Behavior Based on Structural Moieties

The constituent functional groups of this compound each contribute to its overall properties:

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[3] Pyrazole itself is a weak base with a pKa of approximately 2.5, meaning it is unlikely to be protonated at physiological pH.[3]

-

Nicotinonitrile Core: The pyridine ring is electron-deficient. The nitrile (-C≡N) group is a potent electron-withdrawing group, which further influences the electronic properties of the pyridine ring.[4] The nitrogen atoms in both rings represent potential sites for hydrogen bonding with protic solvents like water.

-

Overall Molecule: The compound is a planar, aromatic system. Its lack of readily ionizable groups within the physiological pH range suggests that its aqueous solubility may be low and not strongly pH-dependent in the pH 4-9 range. However, the multiple nitrogen atoms provide polarity that may counteract the hydrophobicity of the aromatic rings. The nitrile group is a potential site for hydrolysis under acidic or basic stress conditions.

Aqueous Solubility Determination: Foundational Data for Drug Action

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[5][6] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a high-concentration organic solvent (typically DMSO) stock, begins to precipitate in an aqueous buffer.[7][8][9] It is a measure of a compound's propensity to remain in a supersaturated state and is invaluable for early-stage screening to quickly flag compounds with potential issues.[8][9]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[10][11] It is the "gold standard" measurement, crucial for formulation development and understanding in vivo behavior, as it represents the maximum concentration achievable over time.[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assessment

This protocol utilizes nephelometry, which measures light scattering caused by insoluble particles, to determine the point of precipitation.[6][13]

Objective: To rapidly estimate the aqueous solubility of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13][14]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).[7]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[8][13]

-

Measurement: Measure the light scattering in each well using a laser nephelometer.[6]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control wells.

References

- 1. scbt.com [scbt.com]

- 2. 1152822-31-5|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. rheolution.com [rheolution.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile

Abstract: This document provides a detailed protocol for the synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and pyrazole. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, characterization methods, and critical safety considerations. Designed for researchers in organic synthesis and drug development, this protocol emphasizes the rationale behind procedural choices to ensure reproducibility and success.

Introduction and Scientific Context

The fusion of pyrazole and pyridine rings creates a class of compounds with significant pharmacological interest, often mimicking the structure of purine bases like adenine and guanine.[1] this compound is a valuable scaffold for the development of novel therapeutic agents, leveraging the diverse biological activities associated with both pyrazole and nicotinonitrile moieties.[2][3][4] The synthetic route described herein is a robust and widely applicable nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[5][6] The protocol is designed to be a self-validating system, providing clear checkpoints and characterization data to confirm the identity and purity of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds by the displacement of the chloride from the electron-deficient pyridine ring by the pyrazole nucleophile.

Scheme 1: Synthesis of this compound

Mechanism: The reaction follows a two-step addition-elimination pathway characteristic of SNAr reactions.

-

Nucleophilic Attack: The pyrazole, deprotonated by the base (potassium carbonate), acts as a potent nucleophile. It attacks the electron-deficient C2 carbon of the 2-chloronicotinonitrile. The electron-withdrawing nitrile group (-CN) at the C3 position and the ring nitrogen help to stabilize the resulting anionic intermediate.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.

-